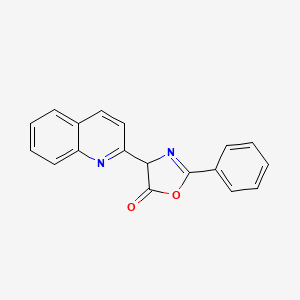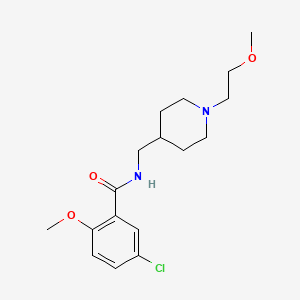![molecular formula C25H22FNO4 B2469771 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid CAS No. 2230799-27-4](/img/structure/B2469771.png)
3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Material Science
The compound is extensively used in the field of synthesis and material science. The preparation of new N-Fmoc-protected (Fmoc=[(9H-fluoren-9-yl)methoxy]carbonyl) β2-homoamino acids for solid-phase syntheses of β-peptides is a significant advancement. The diastereoselective amidomethylation process involved in the preparation underscores the compound's utility in creating novel amino acids with proteinogenic side chains. This process exhibits high diastereoselectivities and yields, marking its importance in large-scale preparation for β-peptides synthesis. Full characterization of the Fmoc-amino acids and all intermediate compounds ensures a thorough understanding of the material's properties in various applications (Šebesta & Seebach, 2003).
Furthermore, the synthesis of oligomers derived from amide-linked neuraminic acid analogues demonstrates the versatility of fluorenylmethoxycarbonyl-protected sugar amino acids. The efficient incorporation of these monomer units into solid-phase synthesis highlights the compound's potential in creating varied oligomer lengths, offering substantial contributions to the field of polymer chemistry (Gregar & Gervay-Hague, 2004).
Fluorescent Labeling and Imaging
The compound's role extends to fluorescent labeling and imaging, as evidenced by the creation of 6-MOQ-NH2 for carboxylic acids determination. The compound's strong fluorescence, stability against light and heat, and high molar absorptivity and fluorescence quantum yield make it an excellent candidate for biomedical analysis and imaging. This innovation opens avenues for novel fluorescent labeling reagents, enhancing detection sensitivity in various biological applications (Hirano et al., 2004).
Self-Assembled Structures and Nanotechnology
The exploration of self-assembled structures formed by Fmoc modified aliphatic amino acids showcases the compound's significance in nanotechnology and materials science. The ability of various Fmoc-amino acids to form distinct morphologies, such as flower-like and fibres-like structures under different conditions, paves the way for designing novel self-assembled architectures. This versatility in structure formation underlines the potential for controlled manipulation in material science applications, offering a pathway to novel nanotechnology designs (Gour et al., 2021).
Crystallography and Molecular Interaction Studies
The study of noncovalent interactions and supramolecular synthon patterns in the crystal structures of Fmoc-amino acids emphasizes the compound's importance in crystallography and molecular interaction research. The comprehensive analysis of structural, conformational, and energy landscapes provides deep insights into the properties of these compounds, crucial for understanding their behavior in various applications. This research opens new avenues for the design and development of biomaterials, hydrogelators, or therapeutics, underlining the compound's multifaceted role in scientific research (Bojarska et al., 2020).
特性
IUPAC Name |
3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-fluorophenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-23-13-16(9-10-17(23)11-12-24(28)29)14-27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBDBHMAPCFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)
![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)

![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)